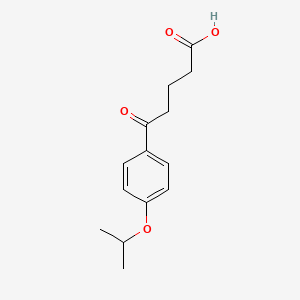

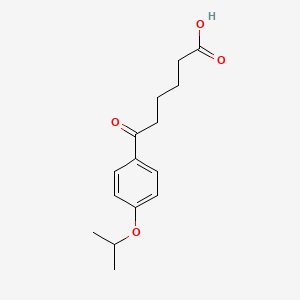

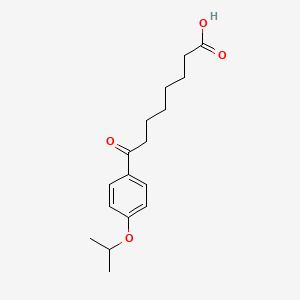

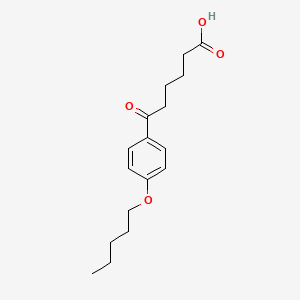

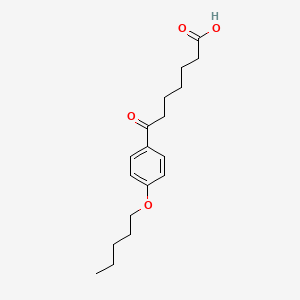

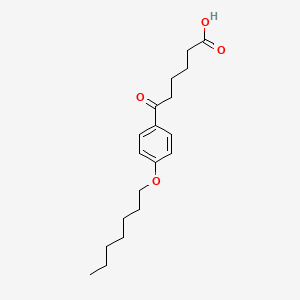

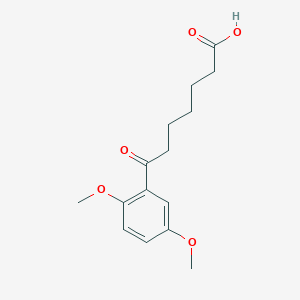

![molecular formula C13H14O5 B1325833 3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid CAS No. 951894-10-3](/img/structure/B1325833.png)

3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid” appears to be a complex organic compound. Unfortunately, there is limited information available on this specific compound. However, compounds with similar structures, such as 3,4-(Methylenedioxy)phenylacetic acid, are known to be 1,3-benzodioxole derivatives12.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 3,4-(Methylenedioxy)phenylboronic acid involves reactions such as the Petasis reaction, Mannich-type multicomponent assembly, Suzuki-Miyaura cross-coupling, and others34. However, the specific synthesis process for “3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid” is not readily available in the literature.Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and others. Unfortunately, the specific molecular structure of “3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid” is not available. However, the molecular weight of a similar compound, 3,4-(Methylenedioxy)phenylacetic acid, is 180.157451.Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid” are not readily available. However, similar compounds like 3,4-(Methylenedioxy)phenylboronic acid are known to be involved in various reactions such as Petasis reaction, Mannich-type multicomponent assembly, and others3.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid” are not readily available. However, a similar compound, 3,4-(Methylenedioxy)phenylboronic acid, has a melting point of 224-229 °C4.Aplicaciones Científicas De Investigación

Metabolite Signaling and Systemic Metabolism

3-Methyl-2-oxovaleric acid, a compound closely related to 3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid, plays a significant role in systemic metabolism. It acts as a small molecule metabokine synthesized in browning adipocytes. This compound is involved in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes. It's noteworthy for its association with body mass index and potential in reducing adiposity, increasing energy expenditure, and improving glucose and insulin homeostasis (Whitehead et al., 2021).

Synthesis and Chemical Research

The compound has been utilized in various chemical synthesis studies. For instance, its derivatives have been prepared through reactions like ultrasonic irradiation, showcasing its utility in facilitating chemical reactions (Ablajan & Xiamuxi, 2012). Additionally, it's used in the synthesis of phenylpropyl ether-based supramolecular dendrimers (Percec et al., 2006).

Analytical Chemistry

In the field of analytical chemistry, derivatives of 3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid are identified in complex matrices like pork meat and Iberian ham, demonstrating its relevance in food analysis (Hidalgo et al., 2013).

Bioactive Compound Synthesis

The compound is also a building block in synthesizing bioactive compounds. For example, phenyl ether derivatives with potential antioxidant activities have been derived from similar structures (Xu et al., 2017).

Safety And Hazards

The safety and hazards associated with “3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid” are not readily available. However, similar compounds like 3,4-(Methylenedioxy)phenylacetic acid have hazard classifications such as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 31.

Direcciones Futuras

The future directions for the study and application of “3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid” are not readily available. However, the increasing interest in the study of similar compounds suggests potential future research in this area.

Please note that this analysis is based on the limited information available and may not fully cover “3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid”. For a more comprehensive analysis, further research and studies would be required.

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-8(5-13(15)16)4-10(14)9-2-3-11-12(6-9)18-7-17-11/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFZPLOCHZISL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC2=C(C=C1)OCO2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239052 |

Source

|

| Record name | β-Methyl-δ-oxo-1,3-benzodioxole-5-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid | |

CAS RN |

951894-10-3 |

Source

|

| Record name | β-Methyl-δ-oxo-1,3-benzodioxole-5-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-δ-oxo-1,3-benzodioxole-5-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.